N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide
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Overview
Description
N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by sulfonamide formation and subsequent piperidine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-3-nitro-4-(piperidin-1-yl)benzamide
- N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonate
- N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonyl chloride
Uniqueness
N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H23N3O4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-butyl-3-nitro-4-piperidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H23N3O4S/c1-2-3-9-16-23(21,22)13-7-8-14(15(12-13)18(19)20)17-10-5-4-6-11-17/h7-8,12,16H,2-6,9-11H2,1H3 |
InChI Key |
RJMAPAJUYPWSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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